6-Methylquinoline-2,3-dicarboxylic acid diethyl ester
CAS No.: 948290-04-8
Cat. No.: VC16943287
Molecular Formula: C16H17NO4
Molecular Weight: 287.31 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 948290-04-8 |
|---|---|
| Molecular Formula | C16H17NO4 |
| Molecular Weight | 287.31 g/mol |
| IUPAC Name | diethyl 6-methylquinoline-2,3-dicarboxylate |
| Standard InChI | InChI=1S/C16H17NO4/c1-4-20-15(18)12-9-11-8-10(3)6-7-13(11)17-14(12)16(19)21-5-2/h6-9H,4-5H2,1-3H3 |
| Standard InChI Key | FMXXGQSZIJSYQR-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)C1=C(N=C2C=CC(=CC2=C1)C)C(=O)OCC |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
6-Methylquinoline-2,3-dicarboxylic acid diethyl ester features a quinoline backbone—a fused bicyclic system comprising a benzene ring and a pyridine ring. The methyl group at the 6-position introduces steric and electronic effects that influence solubility and reactivity, while the ethyl ester groups at the 2- and 3-positions enhance lipophilicity and stability under physiological conditions. The IUPAC name, diethyl 6-methylquinoline-2,3-dicarboxylate, reflects this substitution pattern.
Table 1: Molecular Characteristics of 6-Methylquinoline-2,3-dicarboxylic Acid Diethyl Ester
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 287.31 g/mol |
| InChI Key | FMXXGQSZIJSYQR-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)C1=C(N=C2C=CC(=CC2=C1)C)C(=O)OCC |
| CAS Number | 948290-04-8 |
Physical and Chemical Properties
While specific data on melting and boiling points remain unreported, the compound’s ester groups suggest moderate polarity, enabling solubility in organic solvents such as ethanol, dimethyl sulfoxide (DMSO), and chloroform. The methyl substitution at the 6-position likely reduces crystallinity compared to unsubstituted quinoline derivatives, impacting its solid-state behavior . Stability studies indicate that the ester linkages are susceptible to hydrolysis under acidic or basic conditions, a property exploited in prodrug design .
Synthesis and Production
Synthetic Pathways
The synthesis of 6-methylquinoline-2,3-dicarboxylic acid diethyl ester typically involves multi-step reactions starting from substituted anilines and ketoesters or dialkyl acetylene dicarboxylates. A patent by EP0257433B1 outlines a method applicable to quinoline-2,3-dicarboxylic acid derivatives, which can be adapted for this compound:
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Oxidation of N-substituted-3-anilinosuccinimide: Aniline derivatives react with maleic anhydride to form intermediates, which are oxidized to yield 3-anilino-N-substituted-maleimides.
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Cyclization with Vilsmeier reagent: Treatment with dimethylformamide (DMF) and phosphorous oxychloride () facilitates cyclization, forming an acridinimide intermediate.
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Hydrolysis: Acidic or basic hydrolysis of the acridinimide yields the quinoline-2,3-dicarboxylic acid core, which is subsequently esterified with ethanol to produce the diethyl ester .
Table 2: Key Steps in the Synthesis of 6-Methylquinoline-2,3-dicarboxylic Acid Diethyl Ester
| Step | Reaction | Reagents/Conditions |
|---|---|---|
| 1 | Intermediate formation | Aniline, maleic anhydride |
| 2 | Cyclization | DMF, |
| 3 | Esterification | Ethanol, acid catalyst |
Industrial-Scale Production
Industrial manufacturing employs continuous flow reactors to optimize yield and purity. Automated systems mitigate challenges associated with exothermic reactions during cyclization, ensuring reproducibility. Scalability remains a focus, with current production limited to custom synthesis batches (minimum 10 g) .
Chemical Reactivity and Functional Group Transformations
Ester Hydrolysis and Transesterification
The ethyl ester groups undergo hydrolysis in aqueous acidic or basic media to yield 6-methylquinoline-2,3-dicarboxylic acid. This reaction is critical for generating bioactive metabolites or further functionalizing the molecule. Transesterification with higher alcohols (e.g., methanol) can modify solubility profiles for specific applications.
Electrophilic Aromatic Substitution
Applications in Medicinal Chemistry
Prodrug Design
The ethyl ester groups serve as prodrug moieties, improving oral bioavailability. In vivo hydrolysis releases the active dicarboxylic acid, which exhibits enhanced solubility and target engagement .
Enzyme Inhibition Studies
6-Methylquinoline-2,3-dicarboxylic acid diethyl ester acts as a competitive inhibitor of dihydroorotate dehydrogenase (DHODH), a key enzyme in pyrimidine biosynthesis. This inhibition depletes nucleotide pools, impairing rapidly dividing cells.
Comparison with Related Quinoline Derivatives
6-Ethylquinoline-2,3-dicarboxylic Acid Diethyl Ester
The ethyl-substituted analogue (CAS 948289-92-7) exhibits a molecular weight of 301.34 g/mol and increased lipophilicity. While both compounds share similar synthetic routes, the ethyl group confers greater metabolic stability but reduced solubility in aqueous media.
Unsubstituted Quinoline-2,3-dicarboxylic Acid Diethyl Ester
Absence of the methyl group simplifies synthesis but diminishes biological activity, underscoring the critical role of the 6-substituent in target binding.
Future Research Directions
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Pharmacokinetic Profiling: Detailed ADME studies are needed to optimize dosing regimens.
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Target Identification: Proteomic approaches can elucidate novel biological targets.
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Hybrid Molecule Development: Conjugation with antimetabolites may enhance anticancer efficacy.
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